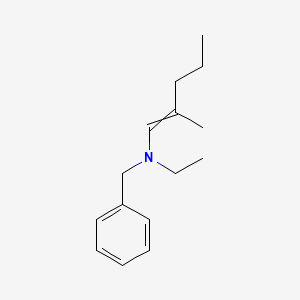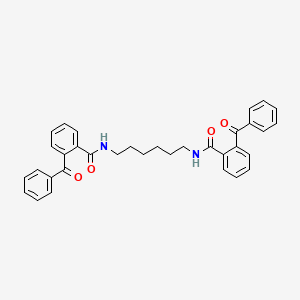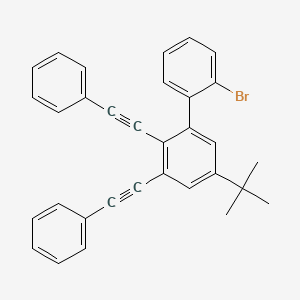
2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sonogashira Coupling: The phenylethynyl groups can be added via Sonogashira coupling, which involves the reaction of a halogenated biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the phenylethynyl groups to phenyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyl or reduced phenylethynyl groups.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Bromo-5-tert-butyl-1,1’-biphenyl: Lacks the phenylethynyl groups, which may affect its reactivity and applications.
2’-Bromo-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the tert-butyl group, which can influence its steric properties and stability.
5-tert-Butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
Propriétés
Numéro CAS |
667882-31-7 |
|---|---|
Formule moléculaire |
C32H25Br |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-5-tert-butyl-2,3-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C32H25Br/c1-32(2,3)27-22-26(20-18-24-12-6-4-7-13-24)28(21-19-25-14-8-5-9-15-25)30(23-27)29-16-10-11-17-31(29)33/h4-17,22-23H,1-3H3 |
Clé InChI |
NKCRYYQFODBTRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2Br)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
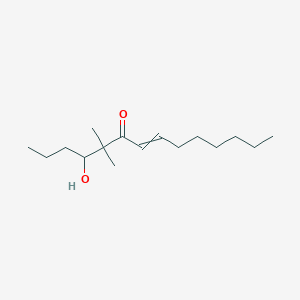
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

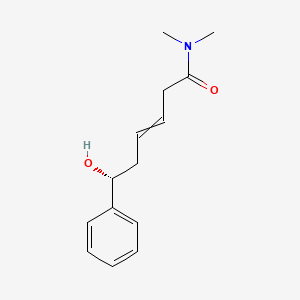
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
